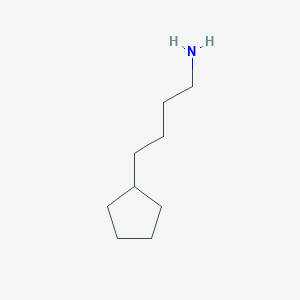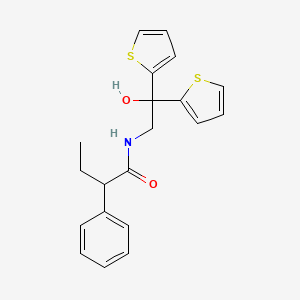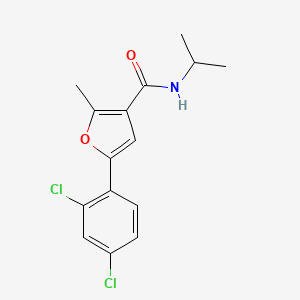
5-(2,4-dichlorophenyl)-N-isopropyl-2-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Anticancer Activity and Synthesis of Analogous Compounds Research on compounds with similar structural features has shown potential in anticancer activity. For instance, studies on Schiff bases, including those with dichlorophenyl groups, have been synthesized and characterized for their anticancer properties against various cancer cell lines, indicating that compounds with dichlorophenyl moieties could be explored for their anticancer applications (Uddin et al., 2020).
Chemical Synthesis and Structural Analysis The synthesis and structural characterization of novel compounds, including those with dichlorophenyl and furan components, play a significant role in the development of new materials with potential applications in drug development and material science. For example, the preparation and properties of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors demonstrate the significance of precise synthesis techniques and structural analysis in creating compounds with specific desired properties (Yamanaka, Jikei, & Kakimoto, 2000).
Drug-Drug Interaction Potential Understanding the metabolism and drug-drug interaction potential of compounds is crucial in the development of safe and effective pharmaceuticals. Studies on compounds like "N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide" and its bioactivation mechanisms offer insights into how structural analogs might interact with human enzymes and other drugs, highlighting the importance of such evaluations in the early stages of drug development (Wu et al., 2014).
Probing Biological Receptors Compounds with specific structural features can serve as probes to study biological receptors, contributing to our understanding of receptor-ligand interactions and aiding in the design of receptor-targeted drugs. The synthesis of compounds like "3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene" for probing the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction exemplifies how chemical synthesis is used to create tools for biological research (Zhang, Tomizawa, & Casida, 2004).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)-2-methyl-N-propan-2-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-8(2)18-15(19)12-7-14(20-9(12)3)11-5-4-10(16)6-13(11)17/h4-8H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMPIVWKIQUITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-N-isopropyl-2-methylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2718858.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2718859.png)
![Methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate](/img/structure/B2718860.png)
![2-[6-(2-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2718863.png)
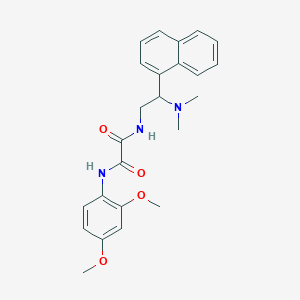
![Ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4H-pyrazole-3-carboxylate](/img/structure/B2718865.png)
![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-naphthamide](/img/structure/B2718866.png)
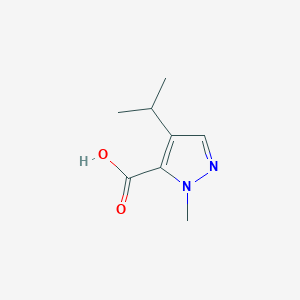
![4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine](/img/structure/B2718871.png)
![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2718872.png)
